7-Deaza-7-propargylamino-dATP (tetralithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-7-propargylamino-dATP (tetralithium): is a synthetic analog of deoxyadenosine triphosphate. This compound is primarily used in gene sequencing and other molecular biology applications. Its unique structure allows it to be incorporated into DNA strands, making it a valuable tool for various biochemical and genetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-7-propargylamino-dATP (tetralithium) involves multiple steps, starting from the base compound deoxyadenosine triphosphateThis is typically achieved through a series of nucleophilic substitution reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the propargylamino group.
Oxidation and Reduction: It can also participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 7-Deaza-7-propargylamino-dATP (tetralithium) is used as a building block for the synthesis of modified nucleotides and oligonucleotides. These modified molecules are essential for studying DNA-protein interactions and other biochemical processes .
Biology: In biological research, this compound is used in gene sequencing and polymerase chain reaction (PCR) techniques. Its ability to be incorporated into DNA strands makes it a valuable tool for studying genetic mutations and other DNA-related phenomena .
Medicine: In medicine, it is used in diagnostic assays and therapeutic research. Its unique properties allow for the development of novel diagnostic tools and potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of high-fidelity DNA sequencing kits and other molecular biology reagents .
Mechanism of Action
The mechanism of action of 7-Deaza-7-propargylamino-dATP (tetralithium) involves its incorporation into DNA strands by DNA polymerases. The propargylamino group at the 7th position of the deaza base allows for unique interactions with the polymerase enzyme, facilitating the incorporation process. This incorporation can be used to study various genetic and biochemical processes .
Comparison with Similar Compounds
7-Deaza-7-propargylamino-3’-azidomethyl-dATP: Another analog used in next-generation sequencing.
7-Deaza-7-propargylamino-ddATP: A dideoxy analog used in Sanger sequencing.
Uniqueness: 7-Deaza-7-propargylamino-dATP (tetralithium) is unique due to its specific modifications, which allow for high-fidelity incorporation into DNA strands. This makes it particularly valuable for applications requiring precise genetic analysis and sequencing .
Properties
Molecular Formula |
C14H16Li4N5O12P3 |
---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
tetralithium;[[[(2R,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C14H20N5O12P3.4Li/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23;;;;/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23);;;;/q;4*+1/p-4/t9?,10-,11-;;;;/m1..../s1 |
InChI Key |
WQWIBGMMBBWZJR-NNTFPGEYSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C(N=CN=C32)N)C#CCN |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.